(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Overview
Description
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It is a cyclohexenol derivative with a methyl group and a prop-1-en-2-yl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism by which (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Carvone: A similar compound with a cyclohexene ring and a ketone group.
Menthol: Another cyclohexanol derivative with a similar structure but different functional groups.
Limonene: A related compound with a similar carbon skeleton but lacking the hydroxyl group.
Uniqueness
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
514213-45-7 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,5R)-3-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,9-11H,1,4,6H2,2-3H3/t9-,10+/m1/s1 |
InChI Key |
KGBYJUNQUOTCBO-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=C[C@@H](C[C@@H](C1)C(=C)C)O |
Canonical SMILES |
CC1=CC(CC(C1)C(=C)C)O |
Origin of Product |
United States |
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